(5E)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a heptyloxy and methoxy-substituted phenyl group, a pyridinyl group, and a triazolothiazole core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization . The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by specific reducing agents under controlled conditions.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include oxidizing agents like water radical cations, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under ambient conditions or with mild heating to ensure the stability of the compound .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their chemical and physical properties.
Scientific Research Applications
(5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression and modulation of various cellular processes . This interaction can result in the up- or down-regulation of specific genes, thereby influencing the development, homeostasis, and metabolism of the organism.
Comparison with Similar Compounds
Similar Compounds
Methylaervine: A β-carboline alkaloid with antifungal activity.
Heparinoid: Compounds with structures similar to heparin, used for their anticoagulant properties.
Uniqueness
(5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions
Properties
Molecular Formula |
C24H26N4O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5E)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H26N4O3S/c1-3-4-5-6-7-13-31-19-11-10-17(14-20(19)30-2)15-21-23(29)28-24(32-21)26-22(27-28)18-9-8-12-25-16-18/h8-12,14-16H,3-7,13H2,1-2H3/b21-15+ |
InChI Key |
UBZHSFHNYUIJBX-RCCKNPSSSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OC |
Origin of Product |
United States |
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